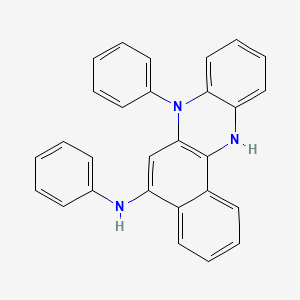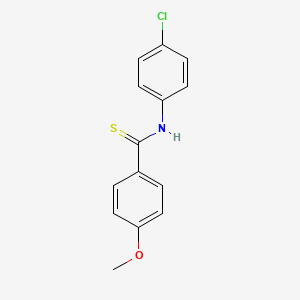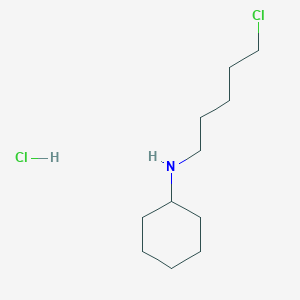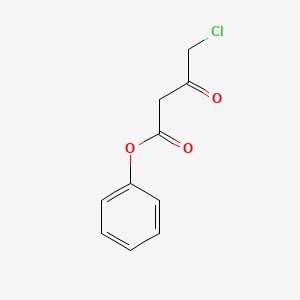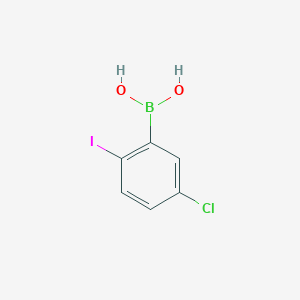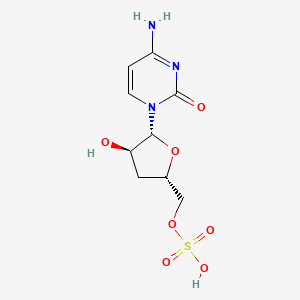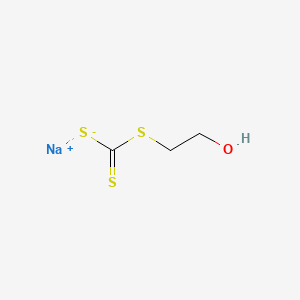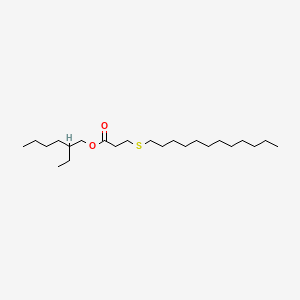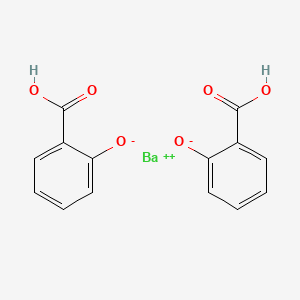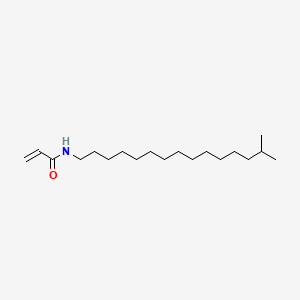
N-Isohexadecylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isohexadecylacrylamide is a synthetic organic compound with the molecular formula C19H37NO It is an acrylamide derivative, characterized by the presence of an isohexadecyl group attached to the nitrogen atom of the acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
N-Isohexadecylacrylamide can be synthesized through a series of chemical reactions involving the acrylamide and isohexadecylamine. The typical synthetic route involves the reaction of acryloyl chloride with isohexadecylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-Isohexadecylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acrylamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted acrylamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Isohexadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and hydrogels with unique properties.
Biology: The compound is employed in the study of cell-extracellular matrix interactions and as a component in biomaterials.
Medicine: this compound-based hydrogels are explored for drug delivery systems and tissue engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
作用機序
The mechanism of action of N-Isohexadecylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, influencing cell behavior and function. The compound’s hydrophobic isohexadecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and activity.
類似化合物との比較
N-Isohexadecylacrylamide can be compared with other acrylamide derivatives such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, their unique substituents confer distinct properties:
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in the synthesis of smart hydrogels.
N-tert-Butylacrylamide: Exhibits hydrophobic characteristics and is used in the production of water-resistant polymers.
This compound stands out due to its long hydrophobic chain, which imparts unique surfactant properties and enhances its integration into lipid environments, making it particularly useful in biological and industrial applications.
特性
CAS番号 |
93858-85-6 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC名 |
N-(14-methylpentadecyl)prop-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21) |
InChIキー |
WWJFZARCKRMGTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCNC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

